molecular formula C9H7NO2S B6161659 2-(2,1-benzothiazol-3-yl)acetic acid CAS No. 57676-16-1

2-(2,1-benzothiazol-3-yl)acetic acid

Cat. No. B6161659
CAS RN: 57676-16-1
M. Wt: 193.2
InChI Key:
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Description

2-(2,1-benzothiazol-3-yl)acetic acid, also known as BTA, is an organic compound with a wide range of applications in the laboratory and in scientific research. BTA is a white solid at room temperature, with a molecular weight of 176.17 g/mol and a melting point of 132.5°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. BTA has been widely used in biochemical, physiological, and pharmacological studies, and has been studied extensively for its potential applications in medicine, agriculture, and biotechnology.

Scientific Research Applications

2-(2,1-benzothiazol-3-yl)acetic acid has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, the study of protein-protein interactions, and the study of drug-receptor interactions. It has also been used to study the effects of various drugs on the nervous system, and to study the effects of various hormones on the body. 2-(2,1-benzothiazol-3-yl)acetic acid has also been used to study the effects of various pesticides on plants and animals.

Mechanism of Action

2-(2,1-benzothiazol-3-yl)acetic acid is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing it from binding to its substrate. It is also believed to interact with proteins, binding to the active site of the protein and preventing it from binding to its target ligand. 2-(2,1-benzothiazol-3-yl)acetic acid is also thought to interact with drug receptors, binding to the active site of the receptor and preventing it from binding to its target drug.
Biochemical and Physiological Effects
2-(2,1-benzothiazol-3-yl)acetic acid has been shown to inhibit the activity of several enzymes, including cyclooxygenase, lipoxygenase, and tyrosine kinase. It has also been shown to inhibit the activity of several proteins, including calmodulin, calreticulin, and phosphorylase kinase. 2-(2,1-benzothiazol-3-yl)acetic acid has also been shown to interact with several drug receptors, including opioid receptors, serotonin receptors, and GABA receptors.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(2,1-benzothiazol-3-yl)acetic acid in laboratory experiments is that it is relatively non-toxic and has a low potential for side effects. It is also easy to synthesize, and can be used in a variety of experiments. The main limitation of using 2-(2,1-benzothiazol-3-yl)acetic acid in laboratory experiments is that it is not very stable in the presence of light, heat, and air, and can be easily degraded by these conditions.

Future Directions

Future research on 2-(2,1-benzothiazol-3-yl)acetic acid could focus on its potential applications in medicine, agriculture, and biotechnology. Additionally, further research could focus on its effects on various drug receptors, and on its effects on the nervous system. 2-(2,1-benzothiazol-3-yl)acetic acid could also be used to study the effects of various pesticides on plants and animals, and to study the effects of various hormones on the body. Additionally, further research could focus on the development of more efficient synthesis methods for 2-(2,1-benzothiazol-3-yl)acetic acid, and on the development of new methods for its use in laboratory experiments.

Synthesis Methods

2-(2,1-benzothiazol-3-yl)acetic acid can be synthesized through a variety of methods, including the reaction of 2,1-benzothiazol-3-yl chloride with sodium acetate, the reaction of 2,1-benzothiazol-3-yl bromide with sodium acetate, and the reaction of 2,1-benzothiazol-3-yl iodide with sodium acetate. All three methods involve the use of sodium acetate as a catalyst, and the reaction products are purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,1-benzothiazol-3-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-aminobenzothiazole", "bromomethylacetic acid", "sodium hydroxide", "acetic acid", "sodium acetate", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Bromination of 2-aminobenzothiazole with bromomethylacetic acid in the presence of sodium hydroxide to form 2-(bromomethyl)-2,1-benzothiazole.", "Step 2: Hydrolysis of 2-(bromomethyl)-2,1-benzothiazole with sodium hydroxide in water to form 2-(carboxymethyl)-2,1-benzothiazole.", "Step 3: Decarboxylation of 2-(carboxymethyl)-2,1-benzothiazole with hydrochloric acid to form 2-(2,1-benzothiazol-3-yl)acetic acid.", "Step 4: Purification of the product by recrystallization from acetic acid and sodium acetate." ] }

CAS RN

57676-16-1

Molecular Formula

C9H7NO2S

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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